1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-
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Overview
Description
1,3-Dioxane, 2-[1,1’-biphenyl]-4-yl- is an organic compound that belongs to the class of dioxanes It is a six-membered heterocyclic compound with two oxygen atoms at the 1- and 3- positions and a biphenyl group attached at the 2- position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxane, 2-[1,1’-biphenyl]-4-yl- can be synthesized through the reaction of formaldehyde and 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of 1,3-dioxane derivatives often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and continuous removal of by-products are crucial for optimizing yield and purity. Industrial methods may also employ advanced techniques such as in situ acetal exchange processes and the use of zirconium tetrachloride as a chemoselective catalyst .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane, 2-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing Agents: H2/Ni, H2/Rh, lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: RLi, RMgX, enolates, amines (NH3, RNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxanone and related cleavage products, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
1,3-Dioxane, 2-[1,1’-biphenyl]-4-yl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dioxane, 2-[1,1’-biphenyl]-4-yl- involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to the formation of hydroxyperoxyl radicals, which can reduce the original antioxidant molecule from its radical form . This mechanism is crucial for its chain termination activity in oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: An isomer with greater commercial value, used as a solvent and in the production of detergents.
1,3-Dioxolane: A five-membered ring compound used as a solvent and co-monomer in polyacetals.
Dithiane: A sulfur-containing analog used in organic synthesis.
Uniqueness
1,3-Dioxane, 2-[1,1’-biphenyl]-4-yl- is unique due to its biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to other dioxanes and dioxolanes .
Properties
CAS No. |
135655-74-2 |
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Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-1,3-dioxane |
InChI |
InChI=1S/C16H16O2/c1-2-5-13(6-3-1)14-7-9-15(10-8-14)16-17-11-4-12-18-16/h1-3,5-10,16H,4,11-12H2 |
InChI Key |
LZCICJCYLSXUHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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